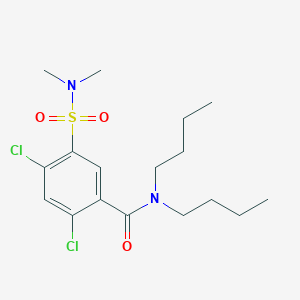![molecular formula C23H20N2O8 B4309846 15-butyl-2,2,9-trihydroxy-11-(4-nitrophenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B4309846.png)
15-butyl-2,2,9-trihydroxy-11-(4-nitrophenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione
Vue d'ensemble
Description
1-butyl-5a,10,10-trihydroxy-4-(4-nitrophenyl)-5a,10-dihydro-1H-indeno[1’,2’:2,3]furo[3,4-b]pyrrole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives.
Méthodes De Préparation
The synthesis of 1-butyl-5a,10,10-trihydroxy-4-(4-nitrophenyl)-5a,10-dihydro-1H-indeno[1’,2’:2,3]furo[3,4-b]pyrrole-2,3-dione involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under reflux conditions using methanesulfonic acid in methanol . This method yields the tricyclic indole compound, which can then be further modified to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
1-butyl-5a,10,10-trihydroxy-4-(4-nitrophenyl)-5a,10-dihydro-1H-indeno[1’,2’:2,3]furo[3,4-b]pyrrole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 1-butyl-5a,10,10-trihydroxy-4-(4-nitrophenyl)-5a,10-dihydro-1H-indeno[1’,2’:2,3]furo[3,4-b]pyrrole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-butyl-5a,10,10-trihydroxy-4-(4-nitrophenyl)-5a,10-dihydro-1H-indeno[1’,2’:2,3]furo[3,4-b]pyrrole-2,3-dione include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles.
The uniqueness of 1-butyl-5a,10,10-trihydroxy-4-(4-nitrophenyl)-5a,10-dihydro-1H-indeno[1’,2’:2,3]furo[3,4-b]pyrrole-2,3-dione lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and biological activities .
Propriétés
IUPAC Name |
15-butyl-2,2,9-trihydroxy-11-(4-nitrophenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O8/c1-2-3-12-24-20(27)18(26)17-19(13-8-10-14(11-9-13)25(31)32)33-23(30)16-7-5-4-6-15(16)22(28,29)21(17,23)24/h4-11,28-30H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATZOOSJXQMREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=O)C2=C(OC3(C21C(C4=CC=CC=C43)(O)O)O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-METHOXY-4-(1-PIPERIDINYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]-1,3,5-TRIAZINE](/img/structure/B4309763.png)
![ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-{[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4309767.png)
![N-allyl-3-(benzoylamino)-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4309775.png)
![4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B4309789.png)
![N-allyl-5-chloro-3-[(4-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4309800.png)

![1-ETHYL-1,11B-DIMETHYL-5,6,11,11B-TETRAHYDRO-1H-[1,3]OXAZOLO[4,3-A]BETA-CARBOLIN-3-ONE](/img/structure/B4309815.png)
![ETHYL 5-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]ANILINO}METHYL)-2-FUROATE](/img/structure/B4309817.png)
![DIETHYL 2-{[(5-CHLORO-6-OXO-1-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}MALONATE](/img/structure/B4309827.png)
![ETHYL 2-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-3-PHENYLPROPANOATE](/img/structure/B4309835.png)
![N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE](/img/structure/B4309842.png)
![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-cyclohexylbenzenesulfonamide)](/img/structure/B4309853.png)
METHANONE](/img/structure/B4309857.png)
METHANONE](/img/structure/B4309858.png)
